molecular formula C14H22N2O2S B2713530 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one CAS No. 1421528-76-8

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one

Cat. No.: B2713530
CAS No.: 1421528-76-8
M. Wt: 282.4
InChI Key: HTMKFDMPXWULKE-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperazine intermediate.

    Final Assembly: The final step involves the acylation of the piperazine derivative with butanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The thiophene ring imparts electronic properties that make this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The hydroxyethyl and thiophene groups can interact with various molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Lacks the thiophene ring, making it less versatile in electronic applications.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperazine moiety, limiting its biological activity.

    4-(2-Hydroxyethyl)piperazine-1-carboxamide: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one is unique due to the combination of the piperazine ring, hydroxyethyl group, and thiophene ring. This combination imparts a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-4-14(18)16-8-6-15(7-9-16)11-12(17)13-5-3-10-19-13/h3,5,10,12,17H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKFDMPXWULKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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